![molecular formula C13H9ClN2O2S B11838635 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline is an organic compound with the molecular formula C13H9ClN2O2S and a molecular weight of 292.74 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline typically involves the reaction of 3-chloro-2-nitrobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the quinoxaline ring .
Industrial Production Methods
the general approach involves optimizing the reaction conditions to achieve high yields and purity, which may include the use of advanced catalysts and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the quinoxaline ring.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA, proteins, and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroquinoxaline
- 3-Methylsulfonylquinoxaline
- 2,3-Dichloroquinoxaline
Uniqueness
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H9ClN2O2S |
|---|---|
Peso molecular |
292.74 g/mol |
Nombre IUPAC |
3-chloro-2-methylsulfonylbenzo[f]quinoxaline |
InChI |
InChI=1S/C13H9ClN2O2S/c1-19(17,18)13-12(14)15-10-7-6-8-4-2-3-5-9(8)11(10)16-13/h2-7H,1H3 |
Clave InChI |
SNHYVZDXYMNCRA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC2=C(C=CC3=CC=CC=C32)N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


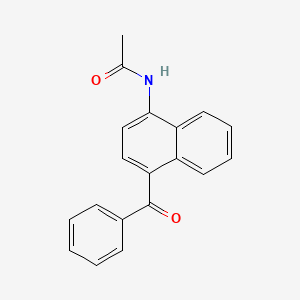
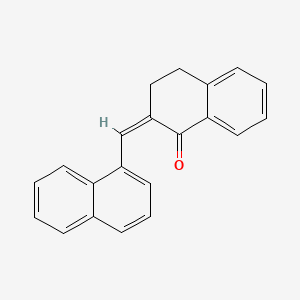
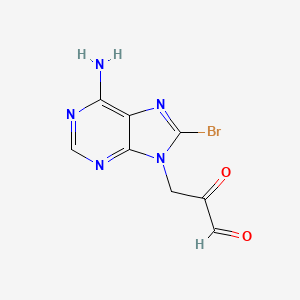

![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)

![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
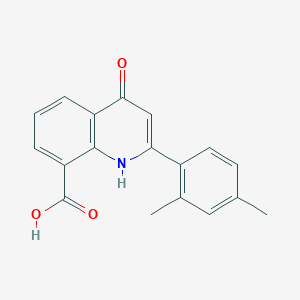
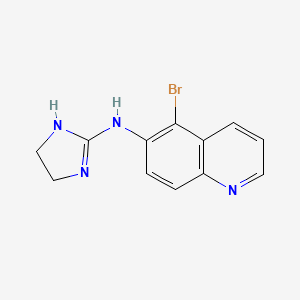

![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
![2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11838640.png)
![(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]](/img/structure/B11838642.png)
